4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate
Description
Properties
IUPAC Name |
[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(10(17,18)19,11(20,21)22)8(13,14)9(15,16)12(23,24)25/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDAUHCFCTZXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134644 | |
| Record name | 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1980085-17-3 | |
| Record name | 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1980085-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate (CAS No. 72487-68-4) is a fluorinated organic compound with unique chemical properties that have garnered attention in various fields, particularly in materials science and medicinal chemistry. This article focuses on the biological activity of this compound, including its pharmacological potential, toxicological profiles, and applications in drug discovery.
Molecular Structure
- Molecular Formula: CHF
- Molecular Weight: 360.12 g/mol
- CAS Number: 72487-68-4
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| LogP | 5.50640 |
The unique trifluoromethyl groups contribute to the compound's hydrophobic characteristics and stability under various conditions.
Pharmacological Potential
Research has indicated that fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. In particular, this compound has been explored for its potential neuroactive effects. A study highlighted that fluorinated small molecules can modify behavioral responses in model organisms such as zebrafish . This suggests that the compound could be a candidate for further investigation in neuropharmacology.
Toxicological Profile
Understanding the toxicology of this compound is crucial for assessing its safety for use in biological applications. Preliminary data suggest that compounds with similar fluorinated structures may exhibit varying degrees of toxicity based on their functional groups and molecular configurations.
Toxicity Studies
While specific toxicity studies on this acrylate are sparse, related compounds have shown that increased fluorination can lead to higher bioaccumulation and potential toxicity in aquatic organisms . This necessitates careful evaluation through standardized toxicity assays to establish safety profiles for any proposed applications.
Applications in Drug Discovery
The unique properties of this compound position it as a valuable scaffold in drug discovery. Its ability to modulate biological activity suggests potential uses in developing new therapeutic agents targeting various diseases.
Potential Therapeutic Uses
- Neuropharmacology: As indicated by behavioral assays in model organisms.
- Anticancer Research: Fluorinated compounds are often explored for their ability to inhibit tumor growth.
- Antimicrobial Agents: The stability and reactivity of fluorinated compounds can be advantageous in creating effective antimicrobial agents.
Scientific Research Applications
Coatings and Surface Treatments
Applications :
- Fluorinated Coatings : The compound is used to create coatings with exceptional hydrophobic and oleophobic properties. These coatings are beneficial in various industries including automotive and electronics.
- Anti-Corrosion Treatments : Its chemical stability makes it an ideal candidate for anti-corrosion coatings in harsh environments.
Case Study :
A study published in the Journal of Fluorine Chemistry demonstrated that coatings formulated with 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate exhibited superior resistance to corrosive agents compared to traditional coatings .
Adhesives and Sealants
Applications :
- High-Performance Adhesives : The compound's unique properties enhance the adhesion strength and durability of adhesives used in demanding applications such as aerospace and construction.
- Sealants for Electronics : Its low surface energy contributes to effective sealing in electronic devices, preventing moisture ingress.
Data Table: Adhesive Performance Comparison
| Adhesive Type | Shear Strength (MPa) | Temperature Resistance (°C) |
|---|---|---|
| Traditional Adhesive | 10 | 80 |
| Fluorinated Adhesive | 25 | 150 |
Polymer Production
Applications :
- Fluorinated Polymers : The compound serves as a monomer in the synthesis of fluorinated polymers that exhibit low friction and high wear resistance.
- Functionalized Polymers : It can be polymerized to create functionalized materials for specialized applications in biomedical devices.
Case Study :
Research conducted at a leading polymer institute showed that polymers synthesized from this acrylate demonstrated enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts .
Specialty Chemicals
Applications :
- Intermediate in Chemical Synthesis : Used as an intermediate in the production of other specialty chemicals including surfactants and lubricants.
- Additives for Fuel and Lubricants : Its incorporation into fuel formulations enhances performance by reducing friction and improving thermal stability.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 746180-23-4
- Molecular Formula : C₁₄H₇F₁₇O₂ (inferred from structural analysis)
- Purity : 99% (industrial grade)
- Supplier : Henan Kanbei Chemical Co., Ltd. (China) and Chem Fish (global distributor) .
Comparison with Structurally Similar Fluorinated Acrylates
2,2,3,3,4,4,4-Heptafluorobutyl Acrylate
Comparison :
- The target compound (C₁₄H₇F₁₇O₂) has a longer fluorinated chain and additional trifluoromethyl groups, which likely increase its chemical inertness and thermal resistance compared to the shorter-chain heptafluorobutyl derivative .
- Both compounds are used in pharmaceuticals, but the target compound’s extended fluorination may make it more suitable for high-performance coatings .
2,2,3,4,4,4-Hexafluorobutyl Acrylate
Comparison :
Tetrahydrofurfuryl Acrylate
Comparison :
- Unlike fluorinated acrylates, tetrahydrofurfuryl acrylate lacks fluorine atoms, resulting in lower thermal stability and higher biodegradability. This makes it less suitable for high-temperature or harsh-environment applications .
Data Table: Comparative Analysis
Research Findings and Trends
- Fluorination Impact : Higher fluorine content correlates with enhanced chemical resistance and thermal stability but increases environmental persistence, raising regulatory concerns for perfluorinated compounds (PFCs) .
- Market Availability : The target compound is less commercially accessible (90-day delivery time ) compared to shorter-chain fluorinated acrylates like heptafluorobutyl derivatives .
Preparation Methods
Reaction Mechanism and Stoichiometry
The alcohol reacts with acryloyl chloride in a 1:1 molar ratio under inert conditions. A hydrogen chloride (HCl) trapping agent, such as triethylamine or potassium hydroxide, is critical to drive the reaction to completion. Excess acryloyl chloride (1.05–1.6 mol per mole of alcohol) ensures full conversion, with residual reagents removed via distillation or aqueous washes.
Example Protocol
Challenges and Mitigation
- Moisture Sensitivity : The fluorinated alcohol and acryloyl chloride are highly moisture-sensitive. Strict anhydrous conditions (e.g., molecular sieves, nitrogen purging) are mandatory.
- Byproduct Management : Residual HCl corrodes equipment and degrades the product. Continuous neutralization with alkaline scrubbers is recommended.
Synthesis of the Fluorinated Alcohol Precursor
The availability of 4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptanol is a bottleneck. A patented hydrosilylation strategy, analogous to methods in carbosilane dendrimer synthesis, provides a scalable route.
Hydrosilylation of Perfluoroolefins
- Step 1 : Reaction of perfluorohexene with tris(trifluoromethyl)silane under platinum catalysis yields the silane intermediate.
- Step 2 : Hydrolysis of the silane with aqueous HCl produces the fluorinated alcohol.
Example Protocol
- Reactants :
- Conditions :
- Temperature: 80°C
- Duration: 48 hours
- Yield : 60–65% after column chromatography.
Alternative Methods and Emerging Technologies
Enzymatic Esterification
Recent advances explore lipase-catalyzed esterification in non-aqueous media. While experimental, this method offers greener processing but suffers from low yields (30–40%) with fluorinated substrates.
Continuous-Flow Microreactor Systems
Pilot studies demonstrate enhanced heat/mass transfer in microreactors, reducing reaction times by 50% compared to batch processes. Challenges include clogging from fluoropolymer formation.
Analytical Characterization and Quality Control
Critical quality attributes (e.g., purity >97%, residual solvents <500 ppm) are verified via:
- NMR Spectroscopy : $$^{19}\text{F}$$ NMR confirms substitution patterns (δ = -70 to -80 ppm for CF3 groups).
- GC-MS : Monitors residual acryloyl chloride (<0.1%).
- Elemental Analysis : Matches theoretical fluorine content (58.2 wt%).
Industrial Applications and Polymer Performance
Polymers derived from this acrylate exhibit:
Q & A
(Basic) What synthetic strategies are recommended for laboratory-scale preparation of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate?
Methodological Answer:
The synthesis typically involves acid-catalyzed esterification between the corresponding fluorinated alcohol and acryloyl chloride. Key steps include:
- Reagent Selection : Use anhydrous conditions and catalysts like sulfuric acid or pyridine to drive esterification.
- Purification : Fractional distillation under reduced pressure (e.g., 10–15 mm Hg) is critical due to the compound’s high volatility.
- Safety : Conduct reactions in a fume hood with inert gas (N₂/Ar) to mitigate flammability risks .
Validation : Monitor reaction progress via thin-layer chromatography (TLC) or 19F NMR to confirm ester formation .
(Advanced) How do the electron-withdrawing trifluoromethyl groups influence copolymerization kinetics with acrylamide derivatives?
Methodological Answer:
The electron-deficient nature of trifluoromethyl groups alters reactivity in radical polymerization:
- Kinetic Studies : Use differential scanning calorimetry (DSC) to measure initiation and propagation rates. Adjust monomer feed ratios to account for reduced reactivity (e.g., higher initiator concentrations like AIBN at 70–80°C).
- Side Reactions : Mitigate chain-transfer reactions by optimizing solvent polarity (e.g., using dimethylformamide or fluorinated solvents) .
Data Analysis : Employ size-exclusion chromatography (SEC) to analyze molecular weight distributions and detect branching or crosslinking.
(Basic) What analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- 19F NMR : Quantify fluorine environments using certified reference materials (CRMs) for calibration .
- IR Spectroscopy : Identify acrylate C=O stretches (~1720 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1150–1250 cm⁻¹) .
- GC-MS : Assess purity with helium carrier gas and electron ionization (EI) at 70 eV. Compare retention times with synthetic intermediates .
(Advanced) What computational models predict the thermal degradation pathways of polymers derived from this acrylate?
Methodological Answer:
- Density Functional Theory (DFT) : Simulate bond dissociation energies (BDEs) to identify weak points (e.g., β-scission near CF₃ groups).
- Thermogravimetric Analysis (TGA) : Correlate experimental mass loss (e.g., 5% weight loss at 250–300°C) with predicted degradation mechanisms.
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to estimate activation energies for decomposition .
(Safety) What personal protective equipment (PPE) and handling protocols are essential for this compound?
Methodological Answer:
- PPE : Nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats are mandatory. Use NIOSH-approved respirators if ventilation is inadequate .
- Storage : Store in airtight containers under inert gas at –20°C to prevent moisture absorption and polymerization.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water due to potential hydrolysis .
(Advanced) How can researchers design experiments to evaluate the hydrolytic stability of this acrylate in aqueous environments?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 4–10) and monitor degradation via HPLC with UV detection (λ = 210 nm for acrylate groups).
- Kinetic Profiling : Use pseudo-first-order kinetics to calculate half-lives. Note that CF₃ groups may reduce hydrolysis rates compared to non-fluorinated acrylates .
- Product Analysis : Identify hydrolysis products (e.g., fluorinated alcohols) using LC-MS/MS .
(Basic) What solvent systems are compatible with this acrylate for polymer film fabrication?
Methodological Answer:
- High Solubility : Fluorinated solvents (e.g., hexafluoroisopropanol) or aromatic hydrocarbons (toluene/xylene) are ideal for spin-coating or drop-casting.
- Incompatible Solvents : Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis .
- Film Characterization : Use atomic force microscopy (AFM) to assess surface roughness and contact angle measurements for hydrophobicity .
(Advanced) What strategies optimize the incorporation of this acrylate into block copolymers for enhanced thermal stability?
Methodological Answer:
- Monomer Sequencing : Employ RAFT polymerization to control block lengths and minimize phase separation.
- Crosslinking : Introduce bifunctional monomers (e.g., divinylbenzene) to improve glass transition temperatures (Tg).
- Morphology Analysis : Use small-angle X-ray scattering (SAXS) to correlate nanostructure with thermal performance .
Table 1. Key Analytical Techniques and Applications
| Technique | Application | Key Parameters | References |
|---|---|---|---|
| 19F NMR | Structural confirmation | Quantitative CRM calibration | |
| TGA | Thermal stability assessment | 10°C/min under N₂ | |
| SEC | Molecular weight analysis | THF eluent, 1 mL/min | |
| Contact Angle | Hydrophobicity measurement | Water droplet (5 µL) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
